molecular formula C13H10ClFO2 B6374492 5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% CAS No. 1261936-42-8

5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%

Cat. No.: B6374492
CAS No.: 1261936-42-8
M. Wt: 252.67 g/mol
InChI Key: BEVHEUXCHWAXDJ-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) is a compound which has been studied for its potential applications in various fields. It is a versatile compound, with a wide range of uses in the scientific community.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) has been studied for its potential applications in the scientific community. It has been used in the synthesis of various compounds, such as fluoroquinolones, which are antibiotics used to treat bacterial infections. It has also been used to synthesize other compounds, such as fluorinated polymers, which can be used in various applications. In addition, it has been studied for its potential use in drug delivery systems, as it can be used to target specific areas of the body.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which can then be used to transport the compound to the desired area. This binding also causes changes in the structure of the proteins, which can affect the activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) are not fully understood. However, it has been shown to have antimicrobial activity against certain bacteria, and to have an inhibitory effect on certain enzymes. In addition, it has been shown to have anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, it has a wide range of potential applications, making it a versatile compound. However, there are some limitations to using this compound. For example, it is not water-soluble and therefore must be used in an organic solvent. In addition, it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for research on 5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%). For example, further research could be conducted into the mechanism of action of the compound, as well as its biochemical and physiological effects. In addition, more research could be done on its potential applications in drug delivery systems and other fields. Furthermore, further research could be conducted into the toxicity of the compound and ways to reduce it. Finally, research could be conducted into the synthesis of other compounds using this compound as a starting material.

Synthesis Methods

5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) can be synthesized by reacting 4-chloro-2-methoxyphenol with a fluorinating agent, such as trifluoromethanesulfonic acid (TFSA), in aqueous solution. The reaction is typically conducted in a flask at room temperature and the reaction can be monitored by thin layer chromatography (TLC). The product can then be purified by recrystallization, and the purity can be measured by nuclear magnetic resonance (NMR) spectroscopy.

Properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-6-9(14)2-3-12(13)8-4-10(15)7-11(16)5-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHEUXCHWAXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684419
Record name 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-42-8
Record name 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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